N-(3-chlorophenyl)-N'-[(E)-(4-fluorophenyl)methylideneamino]oxamide
Overview
Description
N-(3-chlorophenyl)-N’-[(E)-(4-fluorophenyl)methylideneamino]oxamide is an organic compound that belongs to the class of oxamides. These compounds are characterized by the presence of an oxamide group, which is a functional group consisting of two amide groups connected by a carbonyl group. This particular compound features a 3-chlorophenyl group and a 4-fluorophenyl group, making it of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N’-[(E)-(4-fluorophenyl)methylideneamino]oxamide typically involves the reaction of 3-chloroaniline with 4-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Catalyst: Acidic or basic catalyst such as hydrochloric acid or sodium hydroxide
- Temperature: Room temperature to reflux conditions
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity would be essential.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N’-[(E)-(4-fluorophenyl)methylideneamino]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of halogenated derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N’-[(E)-(4-fluorophenyl)methylideneamino]oxamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-N’-[(E)-(4-bromophenyl)methylideneamino]oxamide
- N-(3-chlorophenyl)-N’-[(E)-(4-methylphenyl)methylideneamino]oxamide
- N-(3-chlorophenyl)-N’-[(E)-(4-nitrophenyl)methylideneamino]oxamide
Uniqueness
N-(3-chlorophenyl)-N’-[(E)-(4-fluorophenyl)methylideneamino]oxamide is unique due to the presence of both chloro and fluoro substituents on the aromatic rings. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-(3-chlorophenyl)-N'-[(E)-(4-fluorophenyl)methylideneamino]oxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN3O2/c16-11-2-1-3-13(8-11)19-14(21)15(22)20-18-9-10-4-6-12(17)7-5-10/h1-9H,(H,19,21)(H,20,22)/b18-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNHQXNVXTZOFX-GIJQJNRQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C(=O)NN=CC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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